1-Ethylcyclohexyl methacrylate synthesis and preparation
1-Ethylcyclohexyl methacrylate synthesis and preparation
An In-Depth Technical Guide to the Synthesis and Preparation of 1-Ethylcyclohexyl Methacrylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, preparation, and characterization of 1-Ethylcyclohexyl methacrylate (ECHMA). Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core synthetic methodologies, offering field-proven insights and detailed protocols.
Introduction: The Profile of 1-Ethylcyclohexyl Methacrylate
1-Ethylcyclohexyl methacrylate (ECHMA), with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol , is a monofunctional acrylate monomer.[1][] It is the ester of methacrylic acid and 1-ethylcyclohexanol.[1] ECHMA is a colorless to light yellow liquid characterized by its low volatility and a faint, distinct odor.[1][3][4]
These properties make it a valuable monomer in the synthesis of a wide array of polymers and materials. Its applications span multiple industries, including:
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Adhesives and Coatings: Used as a monomer to produce durable and resistant coatings and adhesives.[1]
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Polymer Production: A key component in synthesizing specialty polymers, such as elastomers and plastics.[1][3]
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Biomedical and Medical Devices: Employed in creating biocompatible materials and in drug delivery systems to carry medications to targeted areas.[1][]
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Advanced Electronics: Utilized as a photoresist monomer in the manufacturing of semiconductors, light-emitting diodes (LEDs), and solar photovoltaics.[3][4][5]
Core Synthesis Methodologies
The preparation of ECHMA can be approached through several synthetic routes. This guide details the two most prominent and validated methods: a multi-step Grignard reaction pathway and a direct esterification process.
Method A: Grignard Reaction followed by Esterification with Methacrylic Anhydride
This is a robust, multi-step synthesis that first constructs the requisite alcohol, 1-ethylcyclohexanol, which is then esterified. This method is particularly effective for achieving high purity and yield. The process was notably described in the early 2000s and is detailed in patent literature.[1]
2.1.1 Scientific Principle & Rationale
The synthesis is bifurcated into two primary stages:
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Grignard Reagent Formation and Addition: An organometallic Grignard reagent (ethylmagnesium bromide) is formed from the reaction of magnesium metal with ethyl bromide. This potent nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone in a nucleophilic addition reaction to form the tertiary alcohol, 1-ethylcyclohexanol, after an aqueous workup. The use of an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) is critical, as Grignard reagents react readily with protic solvents, such as water.
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Esterification: The newly formed 1-ethylcyclohexanol is subsequently esterified using methacrylic anhydride. This step forms the final ester linkage. Methacrylic anhydride is often preferred over methacrylic acid in this context as it avoids the generation of water as a byproduct, which would complicate the reaction equilibrium and require removal.
2.1.2 Diagram of Grignard Synthesis Pathway
Caption: Mechanism of direct acid-catalyzed esterification.
2.2.3 Detailed Experimental Protocol
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Apparatus Setup: Assemble a reaction flask with a Dean-Stark trap, a condenser, a magnetic stirrer, and a heating mantle.
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Reagent Charging: To the flask, add 1-ethylcyclohexanol (1.0 mol), methacrylic acid (1.2 mol, a slight excess to drive the reaction), p-toluenesulfonic acid (0.02 mol, catalyst), a polymerization inhibitor like MEHQ (500 ppm), and toluene (200 mL) as the azeotropic solvent.
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Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
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Cooling and Neutralization: Cool the reaction mixture to room temperature. Dilute with additional toluene. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
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Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent via rotary evaporation. The resulting crude product should be purified by vacuum distillation to yield the final, pure ECHMA.
Data Presentation and Characterization
Physicochemical Properties of 1-Ethylcyclohexyl Methacrylate
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₂ | [1][] |
| Molecular Weight | 196.29 g/mol | [1][][6] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| IUPAC Name | (1-ethylcyclohexyl) 2-methylprop-2-enoate | [1][] |
| CAS Number | 274248-09-8 | [3][7] |
| Purity (Typical) | >98.0% (GC) | [] |
| Boiling Point | 247.3±9.0 °C (Predicted) | [4] |
| Density | 0.94±0.1 g/cm³ (Predicted) | [4] |
| Flash Point | 96 °C | [] |
Comparison of Synthesis Methods
| Feature | Method A: Grignard Synthesis | Method B: Direct Esterification |
| Starting Materials | Ethyl bromide, Magnesium, Cyclohexanone, Methacrylic anhydride | 1-Ethylcyclohexanol, Methacrylic acid |
| Key Reagents | Grignard reagent | Acid catalyst (e.g., p-TSA) |
| Number of Steps | Two primary chemical transformations | One primary chemical transformation |
| Typical Yield | High (~90%) [3] | Moderate to High (dependent on water removal) |
| Advantages | High purity and yield; avoids direct handling of 1-ethylcyclohexanol. | More atom-economical; fewer discrete steps. |
| Disadvantages | Requires strict anhydrous conditions; uses highly reactive Grignard reagent. | Equilibrium-limited; requires efficient water removal; risk of polymerization. |
Product Characterization
To ensure the successful synthesis and purity of the final product, the following analytical techniques are essential:
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Gas Chromatography (GC): Used to determine the purity of the distilled product. A purity of >99% is often achievable. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the 1-Ethylcyclohexyl methacrylate, ensuring all expected peaks are present and integrated correctly.
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Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically ~1720 cm⁻¹) and the C=C double bond of the methacrylate group.
Overall Experimental Workflow
The following diagram illustrates the logical flow from starting materials to the final, validated product.
Caption: General workflow for ECHMA synthesis and validation.
Safety and Handling
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Methacrylates: ECHMA, like other methacrylate monomers, may be an irritant to the skin, eyes, and respiratory system. [1]It is likely flammable. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Grignard Reagents: These reagents are highly reactive with water and protic solvents and can be pyrophoric. Strict adherence to anhydrous and inert atmosphere techniques is mandatory.
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Acids and Bases: Strong acids (sulfuric, p-TSA) and bases (NaOH) used in the protocols are corrosive and should be handled with care.
Conclusion
The synthesis of 1-Ethylcyclohexyl methacrylate can be reliably achieved through either a Grignard-based pathway or direct esterification. The Grignard method offers a high-yield, high-purity route, while direct esterification provides a more straightforward process, provided the reaction equilibrium is carefully managed. The choice of method will depend on the available starting materials, scale, and specific purity requirements of the target application. Proper characterization and adherence to safety protocols are paramount for the successful and safe preparation of this versatile monomer.
References
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Method for preparing 1-ethylcyclohexyl acrylate - Eureka | Patsnap. (n.d.). Retrieved January 5, 2026, from [Link]
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1-Ethylcyclohexyl Methacrylate - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]
- CN104910012B - A kind of method preparing 1-ethylcyclohexyl acrylate - Google Patents. (n.d.).
-
1-Ethylcyclohexyl methacrylate | C12H20O2 | CID 11367591 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
- US5072027A - Process for producing methacrylic acid esters - Google Patents. (n.d.).
Sources
- 1. Buy 1-Ethylcyclohexyl methacrylate | 274248-09-8 [smolecule.com]
- 3. 1-Ethylcyclohexyl methacrylate | 274248-09-8 [chemicalbook.com]
- 4. 1-Ethylcyclohexyl methacrylate CAS#: 274248-09-8 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-Ethylcyclohexyl methacrylate | C12H20O2 | CID 11367591 - PubChem [pubchem.ncbi.nlm.nih.gov]
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